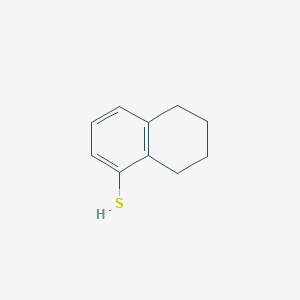

5,6,7,8-Tetrahydronaphthalene-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

79506-62-0 |

|---|---|

Molecular Formula |

C10H12S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-thiol |

InChI |

InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2 |

InChI Key |

TVQPJOSLSPIRAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Thiolation Approaches

Direct thiolation methods offer the most straightforward route to 5,6,7,8-tetrahydronaphthalene-1-thiol by introducing the thiol functionality directly onto the tetralin core. These methods often involve electrophilic or radical-based reactions.

Chemo- and Regioselective Thiolation of Tetralin Scaffolds

The direct introduction of a thiol group onto an aromatic ring can be achieved through electrophilic thiolation. In the context of the tetralin scaffold, the regioselectivity of the substitution is governed by the electronic properties of the ring system. The benzene (B151609) ring of tetralin is activated towards electrophilic aromatic substitution, and the substitution pattern is directed by the alkyl portion of the molecule. Generally, electrophilic attack on tetralin favors the α-positions (1- and 4-positions) due to the stabilizing effect of the adjacent saturated ring on the carbocation intermediate (arenium ion). Therefore, direct thiolation is expected to yield primarily this compound and 5,6,7,8-tetrahydronaphthalene-2-thiol, with the former often being the major product.

Various electrophilic sulfur reagents can be employed for this purpose. These reagents typically contain a sulfur atom that can act as an electrophile. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex followed by deprotonation to restore aromaticity.

Thermodynamically Favored Pathways in Thiolation Reactions

In electrophilic aromatic substitution reactions, the relative stability of the possible intermediates determines the product distribution. For tetralin, electrophilic attack at the 1-position leads to a carbocation intermediate where the positive charge can be delocalized over the aromatic ring and is stabilized by the adjacent benzylic position of the saturated ring. This stabilization is more significant than for attack at the 2-position. Consequently, the transition state leading to the 1-substituted product is generally lower in energy, making the formation of this compound the thermodynamically and kinetically favored pathway under many conditions. The choice of reaction conditions, such as temperature and catalyst, can influence the ratio of isomers, but the preference for the 1-position is a consistent feature of electrophilic substitution on tetralin.

Electrochemical Synthesis of Organic Sulfur Derivatives

Electrochemical methods provide an alternative approach to the synthesis of organic sulfur compounds. These methods can involve the anodic oxidation of sulfur-containing species to generate electrophilic sulfur reagents in situ, or the cathodic reduction of sulfur sources to form nucleophilic thiolating agents. While specific examples of the electrochemical synthesis of this compound are not prevalent in the literature, the general principles of electrosynthesis could be applied. For instance, the electro-oxidation of a simple sulfur source in the presence of tetralin could potentially lead to direct thiolation of the aromatic ring. The regioselectivity would likely still be governed by the inherent reactivity of the tetralin nucleus.

Indirect Synthesis via Precursor Functionalization

Indirect synthetic routes to this compound involve the initial introduction of a different functional group onto the tetralin ring, which is then chemically converted into the thiol. These multi-step sequences often offer better control over regioselectivity and may be more suitable for producing the target compound with high purity.

Transformation of Related Tetrahydronaphthalene Derivatives

A common and reliable indirect method for the synthesis of aryl thiols is the reduction of the corresponding sulfonyl chlorides. This approach would begin with the sulfonation of tetralin. Treatment of tetralin with a sulfonating agent, such as chlorosulfonic acid, would be expected to yield 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride as the major product due to the directing effects discussed earlier. Subsequent reduction of the sulfonyl chloride to the thiol is a well-established transformation. google.comtaylorfrancis.com A variety of reducing agents can be employed for this purpose, including metal hydrides like lithium aluminum hydride, or catalytic hydrogenation over a palladium catalyst. google.comtaylorfrancis.com The latter often requires the presence of a base to neutralize the hydrochloric acid formed during the reaction. google.com

Another viable precursor is 1-aminotetralin. This amine can be converted to the corresponding diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com The resulting diazonium salt is a versatile intermediate that can be converted to the thiol by reaction with various sulfur-containing nucleophiles, such as potassium ethyl xanthate followed by hydrolysis, or sodium hydrogen sulfide (B99878). This sequence, known as the Sandmeyer reaction or a related variant, provides a regiochemically precise route to the 1-thiol derivative.

The following table summarizes potential indirect synthetic routes from functionalized tetralin precursors:

| Precursor | Intermediate | Reaction Sequence | Key Reagents |

|---|---|---|---|

| Tetralin | 5,6,7,8-Tetrahydronaphthalene-1-sulfonyl chloride | 1. Sulfonation 2. Reduction | 1. Chlorosulfonic acid 2. LiAlH4 or H2/Pd |

| 1-Aminotetralin | 5,6,7,8-Tetrahydronaphthalene-1-diazonium salt | 1. Diazotization 2. Thiolation | 1. NaNO2, HCl 2. KSCN, H2O or NaSH |

Multi-component and Domino Reaction Protocols for Tetrahydronaphthalene Skeletons

While multi-component and domino reactions are powerful tools in modern organic synthesis for the rapid construction of complex molecules, their specific application to the direct synthesis of this compound is not widely reported. However, the construction of the tetralin skeleton itself can be achieved through such strategies. For instance, the Darzens synthesis of tetralin derivatives involves the intramolecular cyclization of a 1-aryl-pent-4-ene. Conceptually, a multi-component reaction could be designed to assemble a precursor that already contains a sulfur functionality, which could then be cyclized and further transformed to yield the target thiol. Domino reactions, which involve a cascade of intramolecular transformations, could also be envisioned for the construction of functionalized tetralin systems. These advanced synthetic strategies represent a potential future direction for the efficient synthesis of substituted tetralins, including the thiol derivative of interest.

Derivatization of Tetrahydronaphthalene Carbaldehydes with Sulfur-Containing Reagents

While direct synthesis from tetrahydronaphthalene carbaldehydes is one potential route, a more advanced and illustrative strategy involves the derivatization of related tetrahydronaphthalene precursors. A notable example is the selenide-catalyzed enantioselective synthesis of trifluoromethylthiolated tetrahydronaphthalenes. This method highlights a sophisticated approach to introducing a sulfur-containing group (SCF3) by merging desymmetrization and trifluoromethylthiolation strategies. d-nb.info

In this type of reaction, olefinic diols on a tetrahydronaphthalene framework can be treated with a sulfenylating reagent in the presence of a bifunctional selenide (B1212193) catalyst. This process can yield a thioproduct with high enantiomeric excess and diastereoselectivity. d-nb.info For instance, the desymmetrization and sulfenylation of a diol substrate using a specific sulfenylating reagent in the presence of a catalyst resulted in the corresponding thioproduct in 67% yield with 92% enantiomeric excess. d-nb.info This approach demonstrates the potential for creating complex, chiral sulfur-containing tetrahydronaphthalene derivatives, which could be precursors or analogues to this compound. The generated SCF3 group is synthetically versatile and can be further transformed, showcasing its potential in synthetic applications. d-nb.info

Innovative Synthetic Techniques

The pursuit of more efficient, rapid, and environmentally benign chemical processes has led to the adoption of innovative technologies in organic synthesis. Microwave-assisted synthesis represents a significant advancement in this area, offering numerous advantages over traditional heating methods for the preparation of naphthalene (B1677914) derivatives.

Microwave irradiation has emerged as a powerful tool in organic chemistry, providing uniform and rapid heating that can dramatically accelerate reaction rates, increase product yields, and improve purity. nih.govnih.govresearchgate.net This technology is particularly effective for the synthesis of naphthalene derivatives, including those containing sulfur.

One application involves the condensation of naphthalen-2-ol with 1,2-diaryldisulfanes in the presence of iodine under microwave irradiation to produce 1-(arylthio)naphthalen-2-ols. journal-vniispk.ru Similarly, the synthesis of naphthalene-monothiourea derivatives from naphthyl isothiocyanate demonstrates the profound impact of microwave assistance. Compared to conventional reflux heating, which requires hours, the microwave method can complete the reaction in mere minutes with significantly higher yields. ukm.my

The benefits of microwave-assisted synthesis are not limited to derivatization but also extend to the fundamental creation of thiol groups. A one-pot synthesis method allows for the direct conversion of alkyl halides to their corresponding thiols using potassium thioacetate (B1230152) as the thiol source. amazonaws.com This pressurized, closed-vessel microwave heating technique is 6 to 24 times faster than previously reported methods and produces high-purity thiols with isolated yields often exceeding 90%. amazonaws.com Such a method could be adapted for the synthesis of this compound from a corresponding halide precursor.

The advantages of microwave-assisted synthesis over conventional heating are clearly illustrated by comparative data.

| Derivative | Microwave Method | Conventional Reflux | ||

|---|---|---|---|---|

| Time (min) | Yield (%) | Time (h) | Yield (%) | |

| 3a (o-tolyl) | 5 | 85 | 6 | 31 |

| 3b (m-tolyl) | 5 | 82 | 6 | 75 |

| 3c (p-tolyl) | 5 | 89 | 6 | 82 |

Furthermore, optimization of microwave parameters is crucial for achieving high yields. A general heating program can be fine-tuned for specific reactions.

| Parameter | Value |

|---|---|

| Ramp Time to Target | 10 minutes |

| Optimal Reaction Temperature | 120°C |

| Hold Time at Target | 15 - 60 minutes |

| Solvent | Methanol |

These innovative techniques underscore a shift towards more sustainable and efficient chemical manufacturing, providing powerful routes for the synthesis of complex molecules like this compound. nih.gov

Chemical Reactivity and Transformation Studies

Thiol Group Functionalization

The nucleophilic nature of the thiol group is readily exploited for the formation of new carbon-sulfur bonds through alkylation and arylation, as well as for the introduction of protecting groups to temporarily mask its reactivity during multi-step syntheses.

The conversion of the thiol group into a thioether is a common and fundamental transformation. This can be achieved through both S-alkylation and S-arylation reactions.

S-Alkylation: The S-H bond of 5,6,7,8-tetrahydronaphthalene-1-thiol can be readily deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This highly nucleophilic species can then react with various alkylating agents, such as alkyl halides or tosylates, in a standard nucleophilic substitution reaction (SN2) to yield the corresponding alkyl aryl sulfide (B99878).

S-Arylation: The formation of diaryl sulfides from this compound requires different strategies, typically involving transition metal catalysis. nih.gov These cross-coupling reactions pair the thiol with an aryl halide or sulfonate. acsgcipr.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination-type conditions, are effective. acsgcipr.org Similarly, copper-catalyzed Ullmann-type couplings can be employed, often requiring specific ligands to facilitate the reaction under milder conditions than historically used. acsgcipr.org These methods have significantly expanded the ability to create complex diaryl sulfide structures. nih.gov

Table 1: General Reactions for Thioether Formation

| Reaction Type | Reagents & Conditions | Product Type |

| S-Alkylation | 1. Base (e.g., NaOH, NaH)2. Alkyl Halide (R-X) | Alkyl Aryl Sulfide |

| S-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Palladium Catalyst, Ligand, Base | Diaryl Sulfide |

| S-Arylation (Ullmann Coupling) | Aryl Halide (Ar-X), Copper Catalyst, Ligand, Base | Diaryl Sulfide |

In the context of multi-step organic synthesis, the high reactivity of the thiol group can be problematic, interfering with reactions targeting other parts of a molecule. thieme-connect.de Its acidity, high nucleophilicity, and ease of oxidation necessitate the use of protecting groups. thieme-connect.de An ideal protecting group is easily installed, stable to a range of reaction conditions, and can be removed selectively under mild conditions.

Thioethers are the most common class of protecting groups for thiols. thieme-connect.de For instance, the S-tert-butyl group can be introduced and is notably stable to certain acidic conditions that would cleave corresponding O-tert-butyl ethers, allowing for selective deprotection schemes. thieme-connect.de Other protective strategies include the formation of thioacetals or the use of groups like 2-ethylhexyl-3-mercaptopropionate, which can be stable under various palladium-catalyzed cross-coupling conditions and later removed via base-induced β-elimination. acs.orgresearchgate.net

Table 2: Selected Protecting Groups for Aryl Thiols

| Protecting Group | Structure of Protected Thiol | Typical Cleavage Conditions | Stability Notes |

| tert-Butyl | Ar-S-C(CH₃)₃ | Strong Acid (e.g., HBr/AcOH) | Stable to TFA, HCl thieme-connect.de |

| Trityl (Trt) | Ar-S-C(Ph)₃ | Mild Acid, Redox conditions | Labile group, sensitive to acid |

| Acetyl (Ac) | Ar-S-C(=O)CH₃ | Mild basic conditions (hydrolysis) | Cleaved by bases like sodium ethoxide |

| 2-Ethylhexyl-3-mercaptopropionate derived | Ar-S-CH₂CH₂CO₂R | Base (e.g., NaOEt) via β-elimination | Tolerated in Suzuki, Heck, Sonogashira reactions acs.orgresearchgate.net |

Stereoselective and Enantioselective Transformations

Introducing chirality into molecules containing the this compound core can be achieved through reactions that either derivatize the thiol under the influence of a chiral catalyst or act upon a related prochiral substrate.

The thiol group can participate as a nucleophile in asymmetric reactions to create new stereocenters. An example of such a transformation is the phosphine-catalyzed enantioselective γ-addition of aryl thiols to allenoates. nih.gov In these reactions, a chiral phosphine (B1218219) catalyst activates the allenoate, and the subsequent nucleophilic attack by the aryl thiol proceeds with high enantioselectivity. nih.gov This methodology provides a direct route to chiral aryl alkyl sulfides. nih.gov While this has been demonstrated for various aryl thiols, it represents a plausible pathway for the derivatization of this compound.

Furthermore, chiral arylthiols themselves have been designed and used as organocatalysts, for instance, in asymmetric hydroamination reactions. acs.org This highlights the utility of the aryl thiol motif in stereocontrolled synthesis.

Table 3: Example of Chiral Catalyst-Mediated Reaction

| Reaction Type | Substrates | Catalyst Type | Product Feature |

| Enantioselective γ-Addition | Aryl Thiol, Allenoate | Chiral Phosphine | Chiral Aryl Alkyl Sulfide nih.gov |

Enantioselective desymmetrization is a powerful strategy wherein a catalyst or chiral reagent selectively reacts with one of two enantiotopic functional groups of a prochiral or meso compound, generating a chiral product with high enantiomeric excess.

While specific desymmetrization studies on this compound itself are not prominent, the principles can be applied to its derivatives. For example, a meso-dithiol derivative of 5,6,7,8-tetrahydronaphthalene could potentially be desymmetrized by a mono-acylation or mono-alkylation reaction mediated by a chiral catalyst. A related concept has been demonstrated in an organocatalytic process involving the kinetic resolution of a racemic secondary thiol that occurs concurrently with the highly enantioselective desymmetrization of a meso anhydride. nih.gov This synergistic approach showcases a sophisticated method for generating multiple chiral products from achiral or racemic starting materials. nih.gov

A hypothetical application could involve a prochiral derivative of the tetralin core, where this compound acts as a nucleophile in a chiral catalyst-mediated ring-opening of a prochiral epoxide, establishing a new stereocenter.

Cyclization and Heterocycle Formation

The thiol group of this compound can serve as an anchor point for the construction of fused heterocyclic rings, particularly those containing sulfur. This is typically achieved through intramolecular reactions where a second reactive group is present on a side chain attached to the sulfur atom or the tetrahydronaphthalene ring.

One such strategy is the intramolecular thiol-ene "click" reaction. nih.gov If this compound is first alkylated with a moiety containing a terminal alkene (e.g., an allyl or homoallyl group), a subsequent radical-initiated reaction can induce an intramolecular cyclization. The thiyl radical adds to the carbon-carbon double bond, leading to the formation of a new sulfur-containing ring fused to the tetrahydronaphthalene system. nih.gov

Another approach involves the coupling of thiols with vinyl azides. rsc.org This reaction can be part of a cascade process where an initial intermolecular coupling is followed by an intramolecular cyclization, providing access to complex arene-fused nitrogen and sulfur heterocycles. rsc.org Applying this to a suitably functionalized derivative of this compound could yield novel fused heterocyclic structures.

Redox Chemistry of Thiol Groups in Naphthalene (B1677914) Systems

The thiol group is redox-active and can undergo a variety of transformations, most notably oxidation to form disulfides. libretexts.org In the context of this compound, this reactivity is a key aspect of its chemical profile. The redox potential of the thiol group is influenced by the electronic properties of the naphthalene ring system. nih.gov

The primary redox reaction for thiols is the oxidation to a disulfide, which is a reversible process. This thiol-disulfide interchange is a fundamental reaction in biological systems and is also a key transformation in synthetic and materials chemistry. researchgate.netnih.govurfu.runih.gov

General Thiol-Disulfide Redox Reaction

| Reduced Form | Oxidized Form |

|---|

The redox properties of aromatic thiols, such as naphthalenethiol, have been studied, and this knowledge can be extrapolated to the tetrahydronaphthalene derivative. wikipedia.orgchemeo.comnist.govhmdb.ca The partially saturated nature of the tetralin ring in this compound would be expected to modulate the electronic environment of the thiol group compared to a fully aromatic naphthalenethiol, which in turn would affect its oxidation potential.

Thiol-disulfide exchange reactions involving this compound would proceed via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. The rate and equilibrium of this exchange are dependent on the relative pKa values of the participating thiols and the stability of the resulting disulfide bonds. researchgate.net

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Analysis for Comprehensive Structural Confirmation

While specific experimental data for 5,6,7,8-tetrahydronaphthalene-1-thiol is not widely published, a detailed analysis can be extrapolated from its close analog, 5,6,7,8-tetrahydronaphthalen-1-ol, and the known substituent effects of a thiol group on an aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons of the tetralin core, in addition to the characteristic thiol proton. The aromatic protons are expected to appear as a complex multiplet system due to spin-spin coupling. The aliphatic protons on the saturated ring will likely present as multiplets in the upfield region. The thiol (S-H) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0-7.5 | m |

| Aliphatic CH₂ (benzylic) | ~2.7-2.9 | m |

| Aliphatic CH₂ | ~1.8-2.0 | m |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for each carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 120-140 ppm), with the carbon bearing the thiol group showing a characteristic chemical shift. The aliphatic carbons of the cyclohexane (B81311) ring will appear at higher field strengths.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | ~130-135 |

| Aromatic CH | ~125-130 |

| Aromatic C (quaternary) | ~135-140 |

| Aliphatic CH₂ (benzylic) | ~25-30 |

Variable Temperature NMR (VTNMR) Studies for Dynamic Molecular Processes (e.g., Atropisomerism)

Variable Temperature NMR (VTNMR) is a powerful technique for investigating dynamic molecular processes such as conformational changes or atropisomerism. In the case of this compound, the cyclohexane ring can undergo ring-flipping. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, it may be possible to slow down this ring inversion to a rate where distinct signals for the axial and equatorial protons can be observed. This would allow for the determination of the energy barrier for this conformational change. While specific VTNMR studies on this compound have not been reported, the methodology remains a valuable tool for probing such dynamic behaviors in cyclic systems.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the presence of the thiol (S-H) functional group. The S-H stretching vibration typically gives rise to a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. Other characteristic absorptions for this compound would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S-H stretch | 2550-2600 | Weak, sharp |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₁₀H₁₂S, the expected exact mass can be calculated with high precision. This technique is invaluable for confirming the identity of the compound and distinguishing it from isomers.

Calculated Exact Mass for C₁₀H₁₂S

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 164.06597 |

| [M+H]⁺ | 165.07379 |

Lack of Crystallographic Data for this compound

Extensive searches for crystallographic data on the chemical compound this compound have yielded no specific results. Despite targeted inquiries for its solid-state structural characterization and stereochemical assignment through X-ray diffraction crystallography, no publicly available crystallographic information, such as unit cell dimensions, space group, or detailed atomic coordinates, could be located in established chemical databases and scholarly articles.

The investigation for relevant data included searches for "X-ray diffraction crystallography of this compound," "solid-state structure of this compound," and "stereochemical assignment of this compound by X-ray crystallography." Further attempts using alternative nomenclature like "crystal structure of 5,6,7,8-tetralin-1-thiol," "crystallographic data of 5,6,7,8-tetrahydronaphthyl-1-thiol," and "single crystal X-ray analysis of 1-thiotetralin" were also unsuccessful in retrieving the required experimental data.

While information on structurally related compounds, such as 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, is available, these data are not applicable to the specific thiol derivative . The absence of a determined crystal structure for this compound in the scientific literature prevents a detailed discussion of its solid-state conformation, intermolecular interactions, and precise stereochemical arrangement as determined by X-ray crystallography.

Therefore, the requested article section on the via X-ray Diffraction Crystallography for this compound cannot be generated at this time due to the unavailability of the necessary primary research data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in determining the fundamental electronic and geometric properties of molecules.

Electronic Structure and Optimized Molecular Geometries

Detailed quantum chemical calculations to elucidate the electronic structure and to determine the optimized molecular geometry of 5,6,7,8-Tetrahydronaphthalene-1-thiol have not been reported in the available scientific literature. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to predict bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional arrangement. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic properties.

Reaction Mechanism Elucidation and Transition State Analysis

There is currently no specific research available that details the elucidation of reaction mechanisms or the analysis of transition states involving this compound through quantum chemical calculations. This type of investigation would be valuable for understanding, for example, the mechanisms of its oxidation, its role in radical-mediated reactions, or its interactions with other molecules. By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics.

Prediction of Isomeric Stabilities and Thermodynamic Parameters

The prediction of isomeric stabilities and thermodynamic parameters, such as the heat of formation, for different isomers of tetralinethiols, including this compound, has not been specifically documented in computational studies. Theoretical calculations could be employed to compare the relative energies of the 1-thiol and 2-thiol isomers of 5,6,7,8-tetrahydronaphthalene, thereby predicting their relative abundance at equilibrium.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the conformational landscape and dynamic behavior of molecules.

Conformational Analysis and Energy Profiling

While the tetralin framework is known to exhibit conformational flexibility in its saturated ring, specific studies on the conformational analysis and energy profiling of this compound are not present in the current body of scientific literature. Such an analysis would involve systematically rotating the key dihedral angles, particularly around the C-S bond and within the cyclohexene (B86901) ring, to identify the various low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Tautomeric Equilibria Studies

Tautomerism is a key concept in organic chemistry, but there are no computational studies focused on the potential tautomeric equilibria of this compound. For this molecule, tautomerism is not expected to be a significant feature, as it lacks the typical functional groups that readily undergo proton transfer to form stable tautomers.

Structure-Reactivity and Structure-Selectivity Relationships

Computational and theoretical investigations into the structure-reactivity and structure-selectivity relationships of this compound are limited in the currently available scientific literature. While extensive research exists for the broader classes of thiols and tetralin derivatives, specific detailed studies focusing on the interplay between the structural features of this compound and its chemical behavior are not readily found.

The reactivity of the thiol group is known to be influenced by both electronic and steric factors. The electronic nature of the tetralin ring system, a partially saturated bicyclic aromatic hydrocarbon, is expected to modulate the nucleophilicity and acidity of the thiol proton. The presence of the electron-donating alkyl portion of the ring could potentially increase the electron density on the sulfur atom, thereby influencing its reactivity in nucleophilic substitution or addition reactions.

Steric hindrance around the thiol group, originating from the fused ring structure, may also play a significant role in determining its reactivity and selectivity. The spatial arrangement of the atoms in the 5,6,7,8-tetrahydronaphthalene moiety could hinder the approach of bulky reagents, leading to regioselective or stereoselective transformations.

Quantitative structure-activity relationship (QSAR) models, which correlate structural or property descriptors of compounds with their activities, could provide valuable insights. However, the development of such models for this compound and its derivatives would necessitate a dataset of experimentally determined reactivity or selectivity values, which is not currently available in the public domain.

Further computational studies, such as those employing density functional theory (DFT), could elucidate the electronic properties, including frontier molecular orbital energies (HOMO and LUMO), which are crucial in predicting chemical reactivity. Such studies could also model reaction pathways and transition states to provide a theoretical basis for understanding the structure-selectivity relationships of this compound in various chemical transformations. Without dedicated research, any discussion on these relationships remains speculative and based on general principles of organic chemistry.

Exploration of Derivatives and Analogues

Systemic Modification of the Tetrahydronaphthalene Core Structure

Systemic modification of the 5,6,7,8-tetrahydronaphthalene core involves alterations to the saturated or aromatic rings, including the introduction of additional substituents or the fusion of new ring systems. These changes can significantly impact the molecule's steric and electronic properties.

Further functionalization of the core has been achieved through the synthesis of diols and diones, such as 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and the corresponding 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione. researchgate.net Another example of core modification is the preparation of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione from 1,5-dihydroxynaphthalene, which introduces carbonyl groups into the saturated ring system. mdpi.com

A more complex modification involves fusing additional heterocyclic rings to the tetrahydronaphthalene scaffold. A series of 4-substituted 5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines have been designed and synthesized. nih.govmdpi.com This was achieved through a multi-step process beginning with a Gewald reaction to form a tetrahydrobenzothiophene ring, which was subsequently used to construct the fused pyrimidine (B1678525) system. nih.govmdpi.com These extensive modifications create rigid, polycyclic structures with distinct chemical characteristics.

Table 1: Examples of Systemic Modifications to the Tetrahydronaphthalene Core

| Modification Type | Example Compound | Key Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Alkylation | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives | N/A | nih.gov |

| Hydroxylation/Oxidation | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol derivatives | researchgate.net |

| Oxidation | 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | Naphthalene-1,5-diol | mdpi.com |

| Heterocyclic Ring Fusion | 4-Chloro-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine | Gewald reaction followed by cyclization and chlorination | nih.govmdpi.com |

Investigation of Sulfur Atom Position Isomerism (e.g., 5,6,7,8-Tetrahydronaphthalene-2-thiol)

The position of the thiol group on the aromatic ring of the tetrahydronaphthalene scaffold is a critical determinant of the molecule's chemical reactivity and properties. The constitutional isomer, 5,6,7,8-tetrahydronaphthalene-2-thiol, places the sulfur atom at the 2-position, which alters the electronic distribution and steric environment compared to the 1-thiol isomer. hoffmanchemicals.com

While 5,6,7,8-tetrahydronaphthalene-1-thiol has the thiol group adjacent to the fused saturated ring, the 2-thiol isomer places it further away. This difference in proximity to the alicyclic ring can influence factors such as intramolecular hydrogen bonding possibilities and interactions with other molecules.

The study of such isomers is fundamental to understanding structure-property relationships. For comparison, the oxygen analogue, 5,6,7,8-tetrahydro-2-naphthol, is a known compound used as an intermediate in chemical synthesis and as a model compound in environmental studies. lookchem.com The placement of the hydroxyl group at the 2-position in this analogue dictates its utility and reactivity, highlighting the significance of substituent positioning on the tetralin framework. lookchem.com

Table 2: Comparison of 5,6,7,8-Tetrahydronaphthalene Thiol Isomers

| Property | This compound | 5,6,7,8-Tetrahydronaphthalene-2-thiol | Reference |

|---|---|---|---|

| CAS Number | 79506-62-0 | 24634-91-1 | hoffmanchemicals.com |

| Molecular Formula | C₁₀H₁₂S | C₁₀H₁₂S | hoffmanchemicals.com |

| Molecular Weight | 164.27 g/mol | 164.27 g/mol | hoffmanchemicals.com |

| Thiol Position | Position 1 (alpha) | Position 2 (beta) | hoffmanchemicals.com |

Hybrid Compounds and Conjugates Incorporating 5,6,7,8-Tetrahydronaphthalene Scaffolds (e.g., Pyridine (B92270), Thiosemicarbazone Adducts)

The conjugation of the 5,6,7,8-tetrahydronaphthalene scaffold with other pharmacologically relevant moieties, such as pyridine and thiosemicarbazone, has been a strategy to create hybrid compounds with novel characteristics. These studies often utilize functionalized tetrahydronaphthalene precursors, such as 2-acetyl-5,6,7,8-tetrahydronaphthalene, to build more complex structures. researchgate.netnih.gov

A significant body of research focuses on synthesizing pyridine-containing derivatives. For example, 2-acetyl-5,6,7,8-tetrahydronaphthalene has been reacted with aromatic aldehydes to produce cyanopyridone derivatives. researchgate.netnih.govekb.eg These cyanopyridones serve as versatile intermediates for further elaboration. Treatment with phosphorus pentasulfide yields the corresponding thioxopyridine derivatives, while reaction with ethyl bromoacetate (B1195939) affords ester derivatives. researchgate.netnih.gov Condensation with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazolopyridine derivatives fused to the tetrahydronaphthalene core. researchgate.netnih.gov

In a related approach, 2-amino-5,6,7,8-tetrahydronaphthalene has been used as a precursor to synthesize ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate, another complex hybrid structure. researchgate.netnih.gov

Analogues incorporating a thiosemicarbazone moiety have also been investigated. Thiosemicarbazones are a class of compounds known for their diverse chemical and biological properties. researchgate.net Research in this area has included the synthesis of 5,6-dihydro-8(7H)-quinolinone thiosemicarbazones, which are considered semi-rigid analogues of other bioactive thiosemicarbazones. nih.gov The synthesis involves converting the quinolinone to the corresponding thiosemicarbazone, resulting in separable Z and E isomers. nih.gov

Table 3: Synthesis of Tetrahydronaphthalene-Based Hybrid Compounds

| Precursor | Reagents | Resulting Hybrid Moiety | Reference |

|---|---|---|---|

| 2-Acetyl-5,6,7,8-tetrahydronaphthalene | Aromatic aldehydes, ethyl cyanoacetate, ammonium (B1175870) acetate | Cyanopyridone | researchgate.netnih.govekb.eg |

| Cyanopyridone derivative | Phosphorus pentasulfide | Thioxopyridine | researchgate.netnih.gov |

| Thioxopyridine derivative | Hydrazine hydrate | Pyrazolopyridine | researchgate.netnih.gov |

| 2-Amino-5,6,7,8-tetrahydronaphthalene | Ethoxy methylenemalonic ester, diphenyl ether (cyclization) | Benzo[g]quinoline | researchgate.netnih.gov |

| 5,6-Dihydro-8(7H)-quinolinone | Thiosemicarbazide | Thiosemicarbazone | nih.gov |

Advanced Applications in Chemical Sciences

Utilization as Synthetic Intermediates in Complex Organic Synthesis

The tetrahydronaphthalene framework is a common motif in a variety of biologically active molecules and natural products. The presence of a thiol group at the 1-position of this scaffold in 5,6,7,8-tetrahydronaphthalene-1-thiol offers a reactive handle for the construction of more complex molecular architectures. While the direct use of this specific thiol in multi-step syntheses is not extensively documented in publicly available research, the utility of closely related derivatives highlights its potential.

A notable example is the use of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid as a key intermediate in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. nih.gov This underscores the value of the 5,6,7,8-tetrahydronaphthalene core in constructing pharmacologically relevant compounds. The thiol group in this compound can be strategically employed in similar synthetic endeavors. Thiols are versatile functional groups that can undergo a variety of transformations, including alkylation, arylation, and oxidation, to introduce diverse substituents and build molecular complexity.

Key Synthetic Transformations of the Thiol Group:

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Significance in Synthesis |

| S-Alkylation | Alkyl halides, base | Thioether | Formation of C-S bonds, introduction of alkyl chains |

| S-Arylation | Aryl halides, palladium or copper catalyst | Thioether | Formation of C-S bonds, introduction of aryl groups |

| Oxidation | Mild oxidizing agents (e.g., H2O2) | Disulfide | Dimerization, formation of reversible covalent bonds |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Sulfonic acid | Introduction of a highly polar, acidic group |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether | Formation of C-S bonds via conjugate addition |

| Thiol-Ene Reaction | Alkenes, radical initiator | Thioether | Efficient and regioselective C-S bond formation |

The reactivity of the thiol group allows for its conversion into a range of other functionalities, thereby expanding the synthetic possibilities. For instance, the thiol can be protected and the aromatic ring can be further functionalized before deprotection and subsequent reaction of the thiol. This strategic manipulation makes this compound a promising building block for the synthesis of novel therapeutic agents and other complex organic molecules.

Design and Synthesis of Novel Scaffolds for Materials Science Applications (e.g., Polymers, Nanomaterials)

The incorporation of specific molecular scaffolds into polymers and nanomaterials is a key strategy for tailoring their chemical and physical properties. The this compound scaffold offers intriguing possibilities for the design of new materials due to the presence of the reactive thiol group. Thiol-based chemistries are widely used in materials science for polymerization, surface functionalization, and the creation of cross-linked networks. mdpi.com

Polymers: The thiol group can participate in step-growth polymerization reactions. For instance, in thiol-ene polymerizations, the thiol group adds across a double bond in the presence of a radical initiator, forming a thioether linkage. mdpi.com By reacting this compound with di- or multifunctional alkenes, novel polymers incorporating the tetrahydronaphthalene moiety into the polymer backbone or as a pendant group could be synthesized. Such polymers may exhibit unique thermal, mechanical, or optical properties derived from the rigid, partially aromatic scaffold.

Nanomaterials: The thiol group has a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. This property can be exploited to functionalize nanoparticles with this compound. nih.gov Such surface modification can enhance the stability and dispersibility of the nanoparticles in various media. Furthermore, the tetrahydronaphthalene scaffold could impart specific recognition properties or serve as a platform for further chemical modifications on the nanoparticle surface. Thiol-functionalized nanoparticles are being explored for a wide range of applications, including drug delivery, sensing, and catalysis. nih.gov

| Material Type | Synthetic Strategy | Potential Properties and Applications |

| Polymers | Thiol-ene polymerization with multifunctional alkenes | Enhanced thermal stability, specific optical properties, potential for use in advanced coatings or specialty plastics. |

| Polycondensation with electrophilic monomers | Creation of novel polythioesters or other sulfur-containing polymers with unique material characteristics. | |

| Nanomaterials | Self-assembly on gold or silver nanoparticle surfaces | Stable nanoparticle dispersions, platforms for sensing applications, potential for targeted drug delivery systems. |

| Grafting onto silica (B1680970) or magnetic nanoparticles | Hybrid organic-inorganic nanomaterials with tailored surface chemistry and functionality. mdpi.com |

While specific examples of polymers or nanomaterials derived from this compound are not prevalent in the literature, the foundational chemical principles strongly support its potential in these areas.

Application as Thiol-Reactive Probes in Chemical Biology for Protein Structure Studies (Mechanistic Focus)

Thiol-reactive probes are indispensable tools in chemical biology for studying the structure, function, and localization of proteins. nih.gov These probes typically consist of a thiol-reactive group, a linker, and a reporter moiety (e.g., a fluorophore or a biotin (B1667282) tag). The thiol-reactive group selectively forms a covalent bond with the sulfhydryl group of cysteine residues in proteins.

The nucleophilic nature of the thiol group in this compound itself makes it unsuitable as a thiol-reactive probe. However, the tetrahydronaphthalene scaffold could serve as the core structure for the development of novel thiol-reactive probes. To achieve this, the scaffold would need to be functionalized with both a thiol-reactive moiety and a reporter group.

Mechanistic Principles of Thiol-Reactive Probes:

The reactivity of these probes is based on well-established chemical reactions targeting the thiol group of cysteine.

Michael Addition: Probes containing an α,β-unsaturated carbonyl system (e.g., maleimides) react with thiols via a conjugate addition mechanism. The nucleophilic thiolate anion attacks the β-carbon of the unsaturated system, leading to the formation of a stable thioether bond. nih.gov

Nucleophilic Substitution: Probes with a good leaving group, such as iodoacetamides, react with thiols through an SN2 mechanism. The thiolate acts as a nucleophile, displacing the iodide to form a thioether linkage.

A hypothetical thiol-reactive probe based on the 5,6,7,8-tetrahydronaphthalene scaffold could be designed by, for example, attaching a maleimide (B117702) group to the aromatic ring. A fluorescent reporter group could also be appended to the scaffold. The tetralin core might influence the probe's properties, such as its solubility, cell permeability, and binding affinity to specific protein microenvironments.

| Thiol-Reactive Moiety | Reaction Mechanism | Reporter Group | Application in Protein Studies |

| Maleimide | Michael Addition | Fluorophore (e.g., Fluorescein, Rhodamine) | Covalent labeling of cysteine residues for fluorescence microscopy and spectroscopy. nih.gov |

| Iodoacetamide | Nucleophilic Substitution | Biotin | Affinity purification of labeled proteins and identification by mass spectrometry. |

| Disulfide | Thiol-Disulfide Exchange | Quenched Fluorophore | Probing redox state and accessibility of cysteine residues. |

The development of new chemical probes with unique scaffolds like tetrahydronaphthalene is an active area of research, as such probes can offer new insights into protein structure and function that are not accessible with existing tools.

Future Research Directions and Challenges

Development of More Efficient and Environmentally Benign Synthetic Routes

Recent advancements in palladium-catalyzed cyclative C(sp³)-H/C(sp²)-H coupling reactions for the construction of tetralin motifs represent a promising avenue. nih.gov The use of inexpensive and readily available starting materials, coupled with a practical and potentially scalable reaction, highlights a path toward more sustainable synthesis. nih.gov Furthermore, the development of green synthetic protocols, such as those utilizing deep eutectic solvents or employing microwave-assisted techniques, could significantly reduce the environmental impact of producing these compounds. bepls.comresearchgate.net Research into catalytic transfer hydrogenation for the synthesis of the tetralin precursor from naphthalene (B1677914) using safer hydrogen donors is also a key area for improvement. ijcce.ac.ir

Future research should aim to develop catalytic systems for the direct thiolation of the tetralin scaffold, which would be a significant step forward in efficiency. Additionally, exploring flow chemistry processes could offer better control over reaction parameters, leading to higher yields and purity while minimizing waste.

Harnessing and Controlling Chirality in 5,6,7,8-Tetrahydronaphthalene-1-thiol Derivatives

The introduction of chirality into derivatives of this compound is a critical area of future research, as stereochemistry often plays a pivotal role in the biological activity of molecules. The development of asymmetric synthetic methods to access enantiomerically pure or enriched derivatives is paramount. This can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, bifunctional cinchona/sulfonamide organocatalysts have been successfully employed in the enantioselective sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, demonstrating the potential for creating chiral β-naphthyl-β-sulfanyl ketones. nih.gov Similar strategies could be adapted for the asymmetric functionalization of tetralone precursors to introduce a thiol group stereoselectively. The synthesis of chiral tetrahydrofuran (B95107) derivatives from enantiomeric lactone acids provides a blueprint for developing pathways to novel chiral building blocks. researchgate.net

Future work should focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, for the direct asymmetric thiolation of prochiral tetralin derivatives. Furthermore, the development of stereoselective methods for the functionalization of the existing thiol group in chiral derivatives will be crucial for building complex, stereochemically defined molecules.

Deeper Mechanistic Insights into Complex Thiolation and Derivatization Reactions

A more profound understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing existing methods and developing novel transformations. While many synthetic procedures are well-established, the intricate details of transition states, reaction kinetics, and the influence of catalysts and substituents are not always fully elucidated.

Computational studies have proven invaluable in providing mechanistic insights into reactions such as thiol Michael additions, which are fundamental C-S bond-forming reactions. researchgate.netuq.edu.au These studies can help rationalize experimental observations, predict reactivity, and guide the design of more efficient catalysts and reaction conditions. researchgate.netuq.edu.au For instance, understanding the factors that govern the regioselectivity of thiolation on the tetralin ring is crucial for controlling the synthesis of specific isomers.

Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling to unravel the mechanisms of key transformations. This includes a deeper investigation into the mechanisms of catalytic C-H activation and functionalization on the tetralin scaffold, as well as the stereoselective reactions that introduce chiral centers.

Expanding the Scope of Functionalization and Diverse Molecular Architectures

The this compound scaffold offers a versatile platform for the construction of a wide array of more complex and functionally diverse molecules. A significant future direction will be to explore novel functionalization reactions that can introduce a variety of substituents and build intricate molecular architectures. The tetralin unit itself is recognized as a privileged structure in medicinal chemistry, and its fusion with other heterocyclic systems could lead to new classes of bioactive compounds. nih.gov

The synthesis of polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine (B92270), thioxopyridine, and pyrazolopyridine moieties has already demonstrated the potential for creating compounds with interesting biological activities, such as tumor inhibitory and antioxidant properties. researchgate.net The development of "foldectures," which are 3D molecular architectures from the self-assembly of peptide foldamers, showcases how complex supramolecular structures can be built from well-defined molecular building blocks. nih.gov This concept could inspire the design of self-assembling systems based on functionalized this compound derivatives.

Future research should focus on developing a broader toolbox of synthetic methodologies for the selective functionalization of both the aromatic and aliphatic rings of the tetralin core, as well as the thiol group. This will enable the creation of libraries of diverse compounds for screening in various biological and material science applications. The exploration of multicomponent reactions and tandem cyclization strategies will also be instrumental in building molecular complexity in an efficient manner. acs.org

Q & A

Q. What theoretical frameworks guide research on the compound’s structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.